molecular formula C9H12N2OS B1302206 1-(3-Methoxybenzyl)-2-thiourea CAS No. 90556-79-9

1-(3-Methoxybenzyl)-2-thiourea

Cat. No. B1302206
CAS RN: 90556-79-9
M. Wt: 196.27 g/mol
InChI Key: ILWUGLNFERKSOU-UHFFFAOYSA-N
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Description

The compound "1-(3-Methoxybenzyl)-2-thiourea" is not directly mentioned in the provided papers. However, the papers discuss various thiourea derivatives, which are structurally related to the compound of interest. Thioureas are a class of organic compounds with the general formula of R^1R^2N(C=S)NR^3R^4, where R^1-R^4 can be a variety of substituents. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an isothiocyanate with an amine. For instance, the synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was achieved by reacting 4-methoxyphenyl isothiocyanate with pyridine-3-ylmethylamine . Similarly, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized using isomeric methylbenzoyl isothiocyanates and 4-aminotrifluorotoluene . These methods could potentially be adapted for the synthesis of "1-(3-Methoxybenzyl)-2-thiourea" by choosing appropriate starting materials.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea core, which can adopt different configurations. For example, the compound 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea adopted a syn-anti-configuration around the sulfur atom . X-ray diffraction studies have been used to determine the crystal structures and conformations of these molecules, revealing planar or nearly planar arrangements of the carbonyl and thiourea groups .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the thiourea moiety allows for further chemical modifications, which can be utilized to synthesize a wide range of compounds with different properties. The papers provided do not detail specific reactions for "1-(3-Methoxybenzyl)-2-thiourea," but the general reactivity of thioureas suggests potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure. The presence of methoxy and other substituents affects properties such as solubility, melting point, and chemical stability. Vibrational spectroscopy techniques like FT-IR and Raman, along with NMR spectroscopy, are commonly used to characterize these compounds . Quantum chemical calculations, such as density functional theory (DFT), provide insights into the electronic properties, including chemical potential, hardness, and ionization energies . These studies are essential for understanding the behavior of thiourea derivatives in various environments and for their potential applications.

properties

IUPAC Name

(3-methoxyphenyl)methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-12-8-4-2-3-7(5-8)6-11-9(10)13/h2-5H,6H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWUGLNFERKSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374826
Record name 1-(3-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxybenzyl)-2-thiourea

CAS RN

90556-79-9
Record name 1-(3-Methoxybenzyl)-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90556-79-9
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